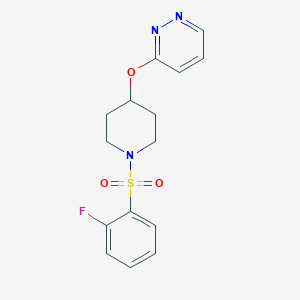
3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential for use in research applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Novel derivatives containing sulfonyl moiety, such as pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, have been synthesized starting from materials related to the chemical structure of 3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine. These compounds have been found to possess antimicrobial activity, indicating their potential application in developing new antimicrobial agents (Ammar et al., 2004).
Anticancer Applications
Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents has led to the discovery of compounds with high activities. These compounds, derived from structures similar to this compound, show promise in the development of new anticancer drugs, particularly due to their antibacterial properties which could be beneficial in cancer treatment (Azab et al., 2013).
Neuroleptic Properties
Compounds related to this compound have been studied for their neuroleptic properties, especially as dopamine D-2 and serotonin 5-HT2 antagonists. These properties suggest the potential use of such compounds in the treatment of psychiatric disorders, providing a basis for developing new medications with atypical neuroleptic profiles similar to clozapine, but without the associated side effects (Perregaard et al., 1992).
Antifungal and Antimalarial Activities
Sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moiety have shown significant in vitro antimicrobial activity against various bacterial strains and have also been screened for antifungal and antimalarial activities. This research indicates the potential application of these compounds in developing new antifungal and antimalarial medications, providing a new avenue for treating these infectious diseases (Bhatt et al., 2016).
properties
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-13-4-1-2-5-14(13)23(20,21)19-10-7-12(8-11-19)22-15-6-3-9-17-18-15/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHZMEMXZXOEFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)
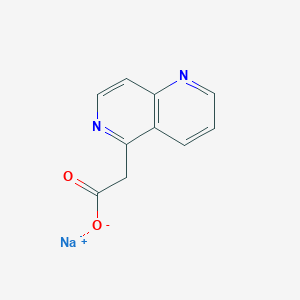
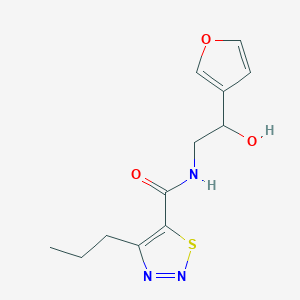

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2413081.png)
![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)


![N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2413087.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)
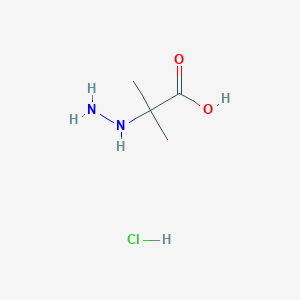

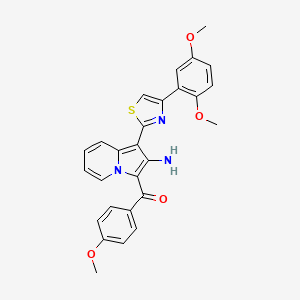
![3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2413092.png)